molecular formula C14H16N2O2S B2499023 N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide CAS No. 2034455-26-8

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide

Cat. No.: B2499023
CAS No.: 2034455-26-8
M. Wt: 276.35
InChI Key: LSVOJGNPQXEBPP-UHFFFAOYSA-N
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Description

N-(2-(2-thia-5-azabicyclo[221]heptan-5-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The amine group in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique bicyclic structure.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide exerts its effects involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is unique due to its specific combination of a bicyclic structure with a benzamide group. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OSC_{14}H_{18}N_2OS, with a molecular weight of approximately 258.34 g/mol. The structure features a benzamide moiety linked to a bicyclic thia compound, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H18N2OSC_{14}H_{18}N_2OS
Molecular Weight258.34 g/mol
LogP-0.6
Polar Surface Area53 Å

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the formation of the bicyclic thia structure followed by acylation with benzoyl chloride or similar reagents to introduce the benzamide functionality.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamides, including those containing the bicyclic thia structure, exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

Case Study:
A study published in Molecules reported that certain benzamide derivatives displayed significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, with some achieving 100% mortality rates at this concentration . This suggests potential applications in vector control for diseases such as malaria and dengue fever.

Anticancer Activity

The compound's structural features may also confer anticancer properties, as many bicyclic compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications on the benzamide structure can enhance cytotoxicity against various cancer cell lines.

Research Findings:
In vitro studies have shown that similar compounds can inhibit cell proliferation in human cancer cell lines, with mechanisms often involving the disruption of cellular signaling pathways related to growth and survival .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Compounds may act as inhibitors for specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation: The compound may interact with cellular receptors, modulating pathways that lead to cell death or growth inhibition.

Properties

IUPAC Name

N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVOJGNPQXEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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